molecular formula C26H33NO4 B13436147 1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone

1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone

Cat. No.: B13436147
M. Wt: 423.5 g/mol
InChI Key: LZMUFYYDCOJGDN-ZLKVESQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone involves several steps, starting from simpler organic moleculesThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone involves its interaction with specific molecular targets in the body. The compound binds to certain receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved depend on the specific biological context and the target receptors .

Comparison with Similar Compounds

1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone is unique due to its specific structural features and its combination of functional groups. Similar compounds include other morphinan derivatives, such as buprenorphine hydrochloride and oripavine derivatives . These compounds share some structural similarities but differ in their specific functional groups and biological activities .

Properties

Molecular Formula

C26H33NO4

Molecular Weight

423.5 g/mol

IUPAC Name

1-[(1S,2S,6R,14R,15R,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone

InChI

InChI=1S/C26H33NO4/c1-15(28)18-13-24-8-9-26(18,30-3)23-25(24)10-11-27(14-16-4-5-16)20(24)12-17-6-7-19(29-2)22(31-23)21(17)25/h6-7,16,18,20,23H,4-5,8-14H2,1-3H3/t18-,20-,23-,24-,25+,26-/m1/s1

InChI Key

LZMUFYYDCOJGDN-ZLKVESQBSA-N

Isomeric SMILES

CC(=O)[C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC

Canonical SMILES

CC(=O)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC

Origin of Product

United States

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